![molecular formula C14H15NO2 B14626627 Quinoline, 8-[(tetrahydro-2H-pyran-2-yl)oxy]- CAS No. 59195-16-3](/img/structure/B14626627.png)
Quinoline, 8-[(tetrahydro-2H-pyran-2-yl)oxy]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Quinoline, 8-[(tetrahydro-2H-pyran-2-yl)oxy]- is a chemical compound that belongs to the class of heterocyclic aromatic organic compounds It features a quinoline core structure with an 8-position substitution of a tetrahydro-2H-pyran-2-yloxy group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Quinoline, 8-[(tetrahydro-2H-pyran-2-yl)oxy]- typically involves the reaction of quinoline derivatives with tetrahydro-2H-pyran-2-ol under specific conditions. One common method is the nucleophilic substitution reaction where the hydroxyl group of tetrahydro-2H-pyran-2-ol reacts with a suitable leaving group on the quinoline ring. This reaction is often catalyzed by acids or bases and conducted in solvents like dichloromethane or ethanol .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity. Catalysts such as palladium or nickel may be used to facilitate the reaction, and the process can be optimized for large-scale production .
化学反应分析
Types of Reactions
Quinoline, 8-[(tetrahydro-2H-pyran-2-yl)oxy]- undergoes various chemical reactions including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a metal catalyst such as palladium on carbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Acid or base catalysts in solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional hydroxyl or carbonyl groups, while reduction may produce more saturated compounds .
科学研究应用
Quinoline, 8-[(tetrahydro-2H-pyran-2-yl)oxy]- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Explored for its antimicrobial and antiviral properties, making it a candidate for drug development.
Industry: Utilized in the synthesis of materials with specific electronic or optical properties.
作用机制
The mechanism of action of Quinoline, 8-[(tetrahydro-2H-pyran-2-yl)oxy]- involves its interaction with molecular targets such as enzymes and receptors. For instance, as an HDAC inhibitor, it can bind to the active site of the enzyme, preventing the deacetylation of histone proteins. This leads to changes in gene expression and can induce cell cycle arrest or apoptosis in cancer cells . The compound may also interact with microbial enzymes, disrupting their function and leading to antimicrobial effects .
相似化合物的比较
Similar Compounds
Quinoline: The parent compound without the tetrahydro-2H-pyran-2-yloxy substitution.
Isoquinoline: A structural isomer of quinoline with the nitrogen atom in a different position.
Tetrahydroquinoline: A reduced form of quinoline with additional hydrogen atoms.
Uniqueness
Quinoline, 8-[(tetrahydro-2H-pyran-2-yl)oxy]- is unique due to the presence of the tetrahydro-2H-pyran-2-yloxy group, which can impart different chemical and biological properties compared to its analogs. This substitution can enhance its solubility, stability, and ability to interact with specific molecular targets .
属性
CAS 编号 |
59195-16-3 |
|---|---|
分子式 |
C14H15NO2 |
分子量 |
229.27 g/mol |
IUPAC 名称 |
8-(oxan-2-yloxy)quinoline |
InChI |
InChI=1S/C14H15NO2/c1-2-10-16-13(8-1)17-12-7-3-5-11-6-4-9-15-14(11)12/h3-7,9,13H,1-2,8,10H2 |
InChI 键 |
YSMUPKIAURLQPV-UHFFFAOYSA-N |
规范 SMILES |
C1CCOC(C1)OC2=CC=CC3=C2N=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




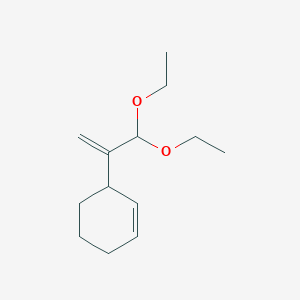
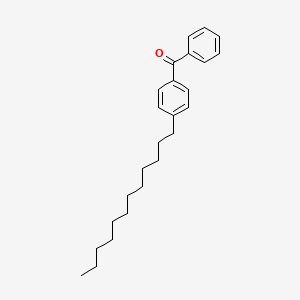

![[4,4-Bis(trifluoromethanesulfonyl)buta-1,3-dien-1-yl]benzene](/img/structure/B14626574.png)

![4-{3-[Methyl(dipropoxy)silyl]propoxy}aniline](/img/structure/B14626587.png)
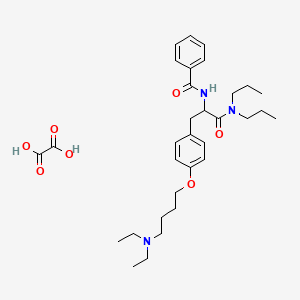


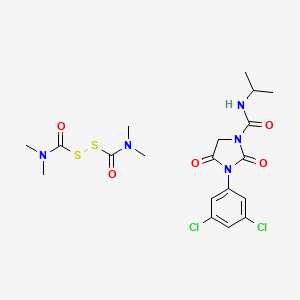
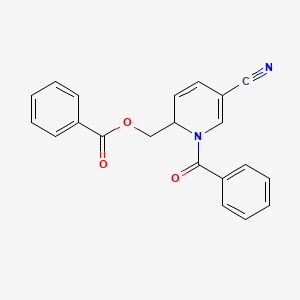
![1-Piperazinecarboxylic acid, 4-[(2-methoxyphenyl)methyl]-, ethyl ester](/img/structure/B14626610.png)
